molecular formula C19H21N3O2S B2937395 5-(benzylthio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 899747-95-6

5-(benzylthio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2937395
CAS No.: 899747-95-6
M. Wt: 355.46
InChI Key: IPYKFYWHCBPIAB-UHFFFAOYSA-N
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Description

5-(benzylthio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound that has garnered interest in various fields such as medicinal chemistry, pharmacology, and materials science. It features a pyrido[2,3-d]pyrimidine core, which is known for its diverse biological activities, making this compound a promising candidate for further research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(benzylthio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can be achieved through a multi-step process:

  • Step 1: Formation of the pyrido[2,3-d]pyrimidine core by cyclization of appropriate precursors.

  • Step 2: Introduction of the benzylthio group via nucleophilic substitution reaction.

  • Step 3: Alkylation to introduce the 1,3-dimethyl and 6-propyl groups.

Industrial Production Methods: For industrial-scale production, optimizing reaction conditions such as temperature, solvent choice, and reaction time is crucial. High-purity reagents and catalysts are employed to ensure yield and purity, often involving continuous flow reactors for scalability.

Chemical Reactions Analysis

Types of Reactions: The compound undergoes various chemical reactions including:

  • Oxidation: Can be oxidized to yield sulfoxides or sulfones.

  • Reduction: Reduction reactions typically target the pyrido[2,3-d]pyrimidine core.

  • Substitution: Both the benzylthio and the pyrido[2,3-d]pyrimidine moieties can participate in substitution reactions.

Common Reagents and Conditions: Common reagents used include:

  • Oxidizing agents: Hydrogen peroxide, m-chloroperoxybenzoic acid.

  • Reducing agents: Sodium borohydride, lithium aluminum hydride.

  • Substitution reagents: Various nucleophiles such as amines, alcohols.

Major Products Formed: The major products of these reactions can range from sulfoxides/sulfones in oxidation, reduced forms of the core in reduction, and various substituted derivatives in nucleophilic substitution.

Scientific Research Applications

This compound finds applications in several research areas:

  • Chemistry: As a building block for the synthesis of more complex molecules.

  • Biology: Investigated for its potential as a pharmacophore in drug design, particularly for targeting enzymes and receptors.

  • Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

  • Industry: Used in materials science for developing novel polymers and advanced materials.

Comparison with Similar Compounds

Uniqueness: Compared to other pyrido[2,3-d]pyrimidine derivatives, 5-(benzylthio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione stands out due to its specific substituents, which confer unique steric and electronic properties influencing its reactivity and biological activity.

Similar Compounds:
  • Pyrido[2,3-d]pyrimidine: A broad class known for diverse biological activities.

  • 5-(methylthio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione: A closely related compound differing in the alkylthio group.

  • 1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione: Lacking the benzylthio group but otherwise similar.

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Properties

IUPAC Name

5-benzylsulfanyl-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2S/c1-4-8-14-11-20-17-15(18(23)22(3)19(24)21(17)2)16(14)25-12-13-9-6-5-7-10-13/h5-7,9-11H,4,8,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPYKFYWHCBPIAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CN=C2C(=C1SCC3=CC=CC=C3)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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